molecular formula C18H27NOS2 B2690272 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2034266-39-0

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No.: B2690272
CAS No.: 2034266-39-0
M. Wt: 337.54
InChI Key: ZSAVPDPFEQULRN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains tert-butylthio and methylthio groups, which are sulfur-containing substituents often found in organic chemistry.


Molecular Structure Analysis

The compound’s structure includes a piperidine ring, a common feature in many pharmaceuticals . The tert-butylthio and methylthio groups are sulfur-containing substituents that can influence the compound’s reactivity and interactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives often have high solubility in polar solvents due to the presence of the polar piperidine ring .

Scientific Research Applications

Thermal, Optical, and Structural Studies

The synthesis and characterization of compounds with similar structural features, such as piperidine rings and substituted phenyl groups, have been extensively studied for their thermal stability, optical properties, and crystal structures. For instance, Karthik et al. (2021) synthesized a compound through a substitution reaction and characterized it using various spectroscopic techniques. The structure exhibited both inter and intra-molecular hydrogen bonds, contributing to its stability. The thermal properties were evaluated using thermogravimetric analysis, revealing stability in a specific temperature range, highlighting the compound's potential for materials science applications Karthik et al., 2021.

Catalytic Applications

In the realm of catalysis, Dönges et al. (2014) explored the use of piperidine complexes as catalysts for oxidative cyclization of alkenols, indicating the potential of such structures in facilitating chemical transformations. The study demonstrated the compound's ability to act as a Lewis acid, catalyzing the cyclization with high efficiency, which could be valuable in synthetic organic chemistry and industrial applications Dönges et al., 2014.

Anticancer Research

Research into the anticancer properties of piperidine derivatives shows promising results. Vinaya et al. (2011) synthesized several piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells. Compounds with specific substituents showed potent activity, suggesting the potential for developing new anticancer agents based on piperidine structures. This work underscores the importance of structural modifications to enhance biological activity and specificity Vinaya et al., 2011.

Synthetic Methodologies

The development of new synthetic routes for piperidine-based compounds is crucial for expanding their applications in various fields. Research by Rui (2010) detailed a synthesis approach for a related compound, showcasing the potential for efficient and scalable production methods. This work not only provides insights into the chemical synthesis of complex molecules but also highlights the versatility of piperidine as a core structure for further chemical exploration Rui, 2010.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many piperidine derivatives have biological activity and are used in the development of new drugs .

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NOS2/c1-18(2,3)22-13-15-9-5-6-11-19(15)17(20)14-8-7-10-16(12-14)21-4/h7-8,10,12,15H,5-6,9,11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAVPDPFEQULRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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